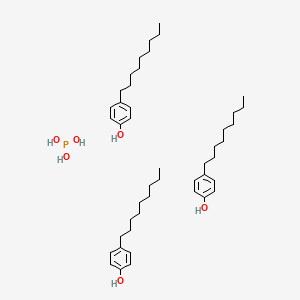

4-Nonylphenol;phosphorous acid

CAS No.:

Cat. No.: VC13680593

Molecular Formula: C45H75O6P

Molecular Weight: 743.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H75O6P |

|---|---|

| Molecular Weight | 743.0 g/mol |

| IUPAC Name | 4-nonylphenol;phosphorous acid |

| Standard InChI | InChI=1S/3C15H24O.H3O3P/c3*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-4(2)3/h3*10-13,16H,2-9H2,1H3;1-3H |

| Standard InChI Key | NPCRFXPZMMRNAA-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(O)O |

| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(O)O |

Introduction

Chemical Identity and Structural Properties of 4-Nonylphenol

Molecular Characteristics

4-Nonylphenol (C₁₅H₂₄O) is a branched alkylphenol with a hydroxyl group attached to the para position of a benzene ring and a nonyl chain (C₉H₁₉) at the fourth carbon . The nonyl group exists as a complex mixture of isomers, primarily tert-nonyl chains, which influence its hydrophobicity (log P = 4.48) and environmental persistence . Unlike linear alkylphenols, branched 4-NP resists microbial degradation due to steric hindrance, leading to bioaccumulation in adipose tissues .

Synthesis and Industrial Production

4-NP is synthesized via Friedel-Crafts alkylation, where phenol reacts with nonene (propylene trimer) in the presence of acidic catalysts like sulfonic acid resins . The reaction yields a technical mixture containing 85–90% para-substituted 4-NP and 10–15% ortho-substituted isomers . Global production exceeds 120,000 tons annually, with primary applications in nonionic surfactants (nonylphenol ethoxylates, NPEs) and antioxidant additives .

Analytical Methodologies for 4-Nonylphenol Detection

High-Performance Liquid Chromatography (HPLC) with Phosphoric Acid

Reversed-phase HPLC coupled with electrochemical detection has emerged as a gold standard for quantifying 4-NP in biological matrices. A validated method uses a C18 column and an isocratic mobile phase comprising 0.7% phosphoric acid and acetonitrile (65:35 v/v), achieving detection limits of 1.0 ng mL⁻¹ for 4-NP and 0.5 ng mL⁻¹ for 4-octylphenol . The phosphoric acid enhances peak resolution by protonating phenolic hydroxyl groups, reducing column retention time variability to <2% .

Table 1: Performance Metrics of 4-NP HPLC Analysis

| Parameter | 4-Nonylphenol | 4-Octylphenol |

|---|---|---|

| Detection Limit (ng/mL) | 1.0 | 0.5 |

| Recovery (%) | 70–85 | 72–88 |

| RSD (%) | <15.5 | <14.2 |

Solid-Phase Extraction (SPE) Protocols

Serum and plasma samples are pretreated using C18 SPE cartridges, eluted with methanol, and reconstituted in the phosphoric acid-acetonitrile mobile phase. This protocol achieves recoveries >70% with minimal matrix interference, enabling trace-level quantification in human blood .

Environmental Fate and Degradation Pathways

Aerobic vs. Anaerobic Transformation

Under aerobic conditions, microbial degradation of NPEs yields carboxylated intermediates (e.g., nonylphenoxy acetic acid) but minimal 4-NP . In contrast, anaerobic environments promote deethoxylation, increasing 4-NP concentrations by 38% within three months . Sediment-bound 4-NP exhibits a half-life of 28–104 days, persisting longer than in water (≤1.2 days) .

Metabolite Toxicity

4-NP undergoes hepatic conjugation to glucuronides and sulfates in aquatic organisms, but residual unmetabolized 4-NP accumulates in muscle tissues with a half-life of 99 hours . Metabolites like 8-hydroxy-nonanes retain estrogenic activity, disrupting vitellogenin synthesis in fish at concentrations as low as 10 µg L⁻¹ .

Endocrine-Disrupting Mechanisms

Estrogen Receptor Binding

4-NP mimics 17-β-estradiol by occupying the ligand-binding domain of estrogen receptors (ERα/ERβ). The hydrophobic nonyl chain aligns with the steroid-binding pocket, while the phenolic ring hydrogen-bonds to Glu353/Arg394 residues, inducing conformational changes akin to natural estrogens . In vitro assays show 4-NP’s relative potency is 1,000–10,000-fold lower than estradiol but sufficient to alter gonad development in mollusks and fish .

Developmental and Reproductive Effects

Chronic exposure to 4-NP at 50 µg L⁻¹ causes hermaphroditism in oysters (Crassostrea gigas) and reduces Daphnia magna survival by 40% . Mammalian studies link prenatal 4-NP exposure to impaired spermatogenesis and decreased epididymal sperm counts in rodents, with no-observed-adverse-effect levels (NOAEL) of 25 mg kg⁻¹ day⁻¹ .

Regulatory Status and Mitigation Strategies

Global Restrictions

The European Union banned 4-NP in consumer products under REACH (Regulation EC No. 1907/2006), while the U.S. EPA classifies it as a "priority pollutant" with stringent discharge limits (0.1 µg L⁻¹) . Industrial alternatives like alcohol ethoxylates are replacing NPEs in detergents, but 4-NP remains prevalent in developing nations due to cost-effectiveness .

Advanced Oxidation Processes (AOPs)

Ozonation and UV/H₂O₂ treatments achieve 90% 4-NP degradation in wastewater, but byproducts like nitro-nonylphenol require further remediation. Adsorption onto activated carbon remains the most cost-effective method, achieving 95% removal efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume